2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate
Description
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound characterized by a 2,6-difluorophenyl group linked via an amide-oxoethyl moiety to a 3-chlorobenzoate ester (Figure 1). The 2,6-difluorophenyl group enhances metabolic stability and lipophilicity, while the 3-chloro substituent on the benzoate may influence electronic properties and steric interactions.
Properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO3/c16-10-4-1-3-9(7-10)15(21)22-8-13(20)19-14-11(17)5-2-6-12(14)18/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILAQZYFIPLKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The amide linkage between 2,6-difluoroaniline and the glycolic acid derivative is a critical step. A preferred method involves activating glycolic acid (HOCH₂COOH) with thionyl chloride (SOCl₂) to form glycolyl chloride (ClCH₂COCl), which subsequently reacts with 2,6-difluoroaniline in the presence of a base such as pyridine. This yields 2-((2,6-difluorophenyl)amino)-2-oxoacetyl chloride, which is then quenched to form the corresponding acid.
An alternative approach employs coupling agents like DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C. This method avoids the need for handling volatile acid chlorides and achieves comparable yields (82–87%) with reduced side-product formation.
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Acid Chloride Activation | SOCl₂, Pyridine | DCM | 85 | 93 | |
| Carbodiimide Coupling | DCC, DMAP | DCM | 87 | 95 |
Esterification Methods
The esterification of 3-chlorobenzoic acid with the amide intermediate is typically performed via two routes:
- Steglich Esterification : The carboxylic acid group of 3-chlorobenzoic acid is activated using DCC and DMAP, followed by reaction with 2-((2,6-difluorophenyl)amino)-2-oxoethanol. This method is highly efficient in anhydrous DCM, yielding 78–84% product.
- Acid Chloride Route : 3-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride, which is then reacted with the alcohol derivative under basic conditions. This approach is favored in industrial settings due to its scalability and shorter reaction times (4–6 hours).
Table 2: Esterification Conditions and Outcomes
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Steglich Esterification | DCC, DMAP | 0–25 | 84 | 97 | |
| Acid Chloride | SOCl₂, Pyridine | 25–40 | 88 | 96 |
Industrial Production Techniques
Continuous Flow Synthesis
Industrial-scale production often utilizes continuous flow reactors to enhance mass transfer and thermal control. For instance, the esterification step can be conducted in a tubular reactor with residence times of 10–15 minutes, achieving yields exceeding 90%. Automated systems enable precise dosing of reagents like methyl sulfate, minimizing by-products such as dialkylated impurities.
Solvent and Catalyst Optimization
Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are preferred for their ability to dissolve both aromatic amines and carboxylate intermediates. Catalytic amounts of DMAP (1–2 mol%) significantly accelerate acylation reactions, reducing reaction times by 30–40% compared to uncatalyzed processes.
Comparative Analysis of Methodologies
Laboratory vs. Industrial Protocols
Laboratory methods prioritize selectivity and ease of purification, often employing chromatographic techniques. In contrast, industrial processes emphasize cost-effectiveness and scalability, leveraging crystallization and filtration for product isolation. For example, adding water post-reaction to precipitate the product improves yield by 5–7% in large-scale batches.
Yield and Purity Trade-offs
While the acid chloride route offers higher yields, it generates stoichiometric amounts of HCl, necessitating robust scrubbing systems. Conversely, carbodiimide-mediated coupling produces less waste but requires stringent moisture control to prevent DCC hydrolysis.
Optimization Strategies
Temperature and Reaction Time
Lower temperatures (0–10°C) during amide coupling reduce racemization and side reactions, particularly when using optically active intermediates. Extended reaction times (6–8 hours) are critical for achieving >95% conversion in esterification steps.
Purification Techniques
Recrystallization from ethyl acetate/hexane mixtures enhances purity to >99% in final products. Industrial protocols often employ wash cycles with brine and sodium bicarbonate to remove residual acids and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: The compound’s unique structure allows it to form various intermolecular interactions, making it useful in the development of advanced materials.
Industrial Applications: It is used in the synthesis of dyes and pigments, contributing to sustainable manufacturing practices.
Mechanism of Action
The mechanism of action of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it targets enzymes or receptors involved in disease pathways, leading to inhibition of disease progression. The compound’s difluorophenyl group enhances its binding affinity to these targets, while the chlorobenzoate moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules from diverse sources, focusing on substitution patterns, functional groups, and applications.
Benzamide Derivatives (Insecticides)
- Lufenuron (CGA-184699): A benzamide insecticide with a 2,6-difluorobenzamide core and a 2-chloro-4-(trifluoromethyl)phenoxy group . Unlike the target compound, Lufenuron features a urea linkage and a trifluoromethyl substituent, which enhance its chitin synthesis inhibition in insects. The target’s ester group may reduce persistence compared to Lufenuron’s urea-based structure.
- Compound CA: N-{{{2,5-dichloro-4-(hexafluoropropoxy)phenyl}amino}-2,6-difluorobenzamide . This analog shares the 2,6-difluorophenyl motif but incorporates a hexafluoropropoxy group, increasing hydrophobicity. The target’s 3-chlorobenzoate ester may offer intermediate polarity, balancing solubility and membrane permeability.
Acetate Esters with Difluorophenyl Moieties
- 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate: A structurally close analog with a 4-methoxybenzylamino group and acetate ester . The 4-methoxy group in this compound likely enhances electron-donating effects, whereas the target’s 3-chlorobenzoate introduces electron-withdrawing character, possibly accelerating ester hydrolysis in vivo.
Key Difference : The 3-chloro substituent in the target compound may increase electrophilicity, affecting reactivity in esterase-mediated hydrolysis compared to the methoxy-substituted analog.
Pharmaceutical Candidates with Difluorophenyl Groups
- BIBN4096BS : A calcitonin gene-related peptide (CGRP) antagonist featuring a 2,6-difluorophenylsulfonamide group and a quinazolinyl moiety . The sulfonamide linkage in BIBN4096BS improves binding affinity to CGRP receptors, while the target’s ester group may serve as a prodrug moiety for controlled release.
- MK0974 : A CGRP receptor antagonist with a 2,3-difluorophenyl group and imidazopyridinyl carboxamide . The trifluoroethyl group in MK0974 enhances metabolic stability, contrasting with the target’s simpler chloro substituent.
Key Difference : The target’s ester functionality may offer tunable pharmacokinetics but could reduce receptor affinity compared to sulfonamide or carboxamide-based pharmaceuticals.
Sulfonylurea Herbicides
- Triflusulfuron methyl and Metsulfuron methyl : These herbicides incorporate a sulfonylurea bridge and triazine ring . While structurally distinct from the target, their benzoate esters (e.g., methyl 2-sulfonylbenzoates) highlight the role of ester groups in herbicidal activity. The target’s 3-chloro substitution might reduce phytotoxicity compared to these sulfonylureas.
Key Difference : The absence of a sulfonylurea or triazine group in the target compound likely limits herbicidal activity, emphasizing divergent applications.
Patent-Derived Esters and Amides
- Pyridine-carbonyl esters: Multiple compounds in feature acetoxy/methoxy-pyridine carbonyl groups esterified to difluorophenyl-containing alcohols . For example, [(1S,2S)-2-(2,4-difluorophenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate. These analogs prioritize pyridine ring interactions with enzymes, whereas the target’s 3-chlorobenzoate may engage in halogen bonding.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
